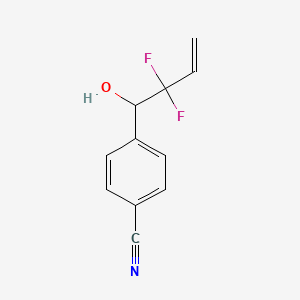
1-Pentadecylpyridin-1-ium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentadecylpyridin-1-ium;hydrobromide is a quaternary ammonium compound derived from pyridine. It is characterized by the presence of a long alkyl chain (pentadecyl group) attached to the nitrogen atom of the pyridine ring, forming a positively charged pyridinium ion. The hydrobromide salt form is commonly used to enhance the compound’s solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentadecylpyridin-1-ium;hydrobromide typically involves the quaternization of pyridine with a long-chain alkyl halide, such as 1-bromopentadecane. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or ethanol. The general reaction scheme is as follows:
Pyridine+1-Bromopentadecane→1-Pentadecylpyridin-1-ium bromide
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure hydrobromide salt.
Análisis De Reacciones Químicas
Types of Reactions: 1-Pentadecylpyridin-1-ium;hydrobromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation: The alkyl chain can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar solvents like water or methanol at room temperature.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Formation of 1-Pentadecylpyridin-1-ium chloride or hydroxide.
Oxidation: Formation of 1-Pentadecylpyridin-1-ium carboxylate.
Reduction: Formation of 1-Pentadecyl-1,4-dihydropyridine.
Aplicaciones Científicas De Investigación
1-Pentadecylpyridin-1-ium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of 1-Pentadecylpyridin-1-ium;hydrobromide primarily involves its interaction with cell membranes. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparación Con Compuestos Similares
Cetylpyridinium Chloride: Another quaternary ammonium compound with a similar structure but a different alkyl chain length.
Benzalkonium Chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness: 1-Pentadecylpyridin-1-ium;hydrobromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity, making it effective in various applications, especially in antimicrobial and surfactant formulations.
Propiedades
Fórmula molecular |
C20H37BrN+ |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
1-pentadecylpyridin-1-ium;hydrobromide |
InChI |
InChI=1S/C20H36N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21;/h14,16-17,19-20H,2-13,15,18H2,1H3;1H/q+1; |
Clave InChI |
CTKQHXPMKKCCTJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC[N+]1=CC=CC=C1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methoxy-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12828791.png)
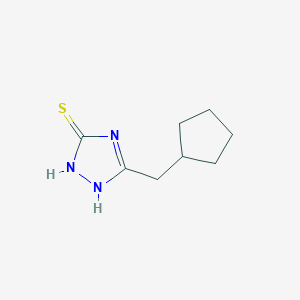
![2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene](/img/structure/B12828799.png)

![tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B12828808.png)
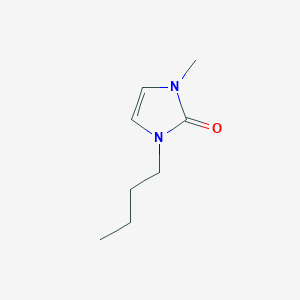
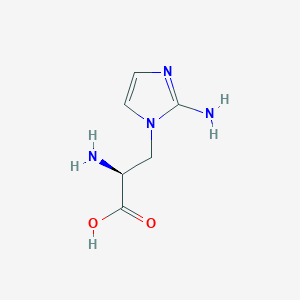
![7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828829.png)
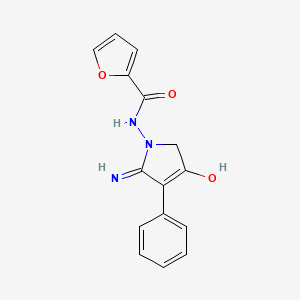

![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)
![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)
